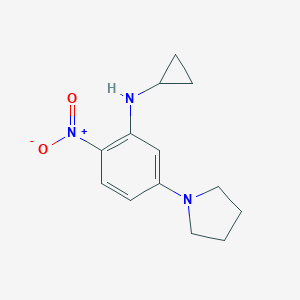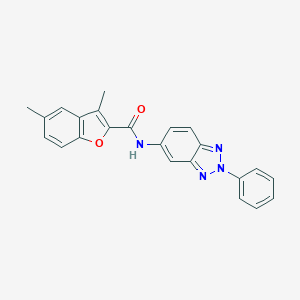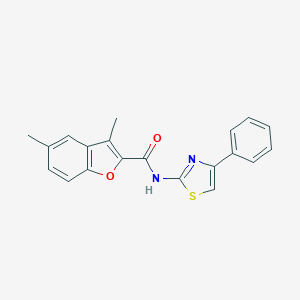![molecular formula C35H25BrCl2N2O3S B317598 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B317598.png)
10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex organic molecule characterized by its unique structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents through reactions such as bromination, methoxylation, and phenylation. The final step often involves the formation of the tetracyclic ring system under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its diverse functional groups and complex structure may confer unique biological activities, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could be harnessed for applications in areas such as catalysis, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (14Z)-14-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16]-pentaen-13-one include other tetracyclic compounds with similar functional groups and structural motifs. These may include analogs with variations in the substituents or modifications to the core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the arrangement of its tetracyclic ring system. This unique structure confers distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C35H25BrCl2N2O3S |
|---|---|
Molecular Weight |
704.5 g/mol |
IUPAC Name |
(14Z)-14-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C35H25BrCl2N2O3S/c1-42-29-16-20(15-27(36)33(29)43-19-23-11-13-24(37)18-28(23)38)17-30-34(41)40-32(22-8-3-2-4-9-22)26-14-12-21-7-5-6-10-25(21)31(26)39-35(40)44-30/h2-11,13,15-18,32H,12,14,19H2,1H3/b30-17- |
InChI Key |
NDZJMKQUIJTFMX-LQNQUEJISA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)Br)OCC7=C(C=C(C=C7)Cl)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)Br)OCC7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)Br)OCC7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dimethylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B317515.png)
![(2E)-2-[[4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxyphenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B317517.png)
![N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B317518.png)

![4-(3,4-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B317520.png)

![3,5-dimethyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B317523.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317525.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B317528.png)
![1-[5-{2-[(2-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317531.png)
![ethyl 2-[[4-[[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317532.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B317535.png)
![N-(2-[1,1'-biphenyl]-4-yl-1,3-benzoxazol-5-yl)isonicotinamide](/img/structure/B317537.png)
